molecular formula C23H22ClN5O3 B14962394 1-[9-(3-Chlorophenyl)-1,7-dioxo-1,2,7,8,9,10-hexahydropyrimido[4,5-c]isoquinolin-3-yl]piperidine-4-carboxamide

1-[9-(3-Chlorophenyl)-1,7-dioxo-1,2,7,8,9,10-hexahydropyrimido[4,5-c]isoquinolin-3-yl]piperidine-4-carboxamide

Cat. No.: B14962394
M. Wt: 451.9 g/mol
InChI Key: VVWPXLMLDULHMI-UHFFFAOYSA-N
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Description

1-[9-(3-Chlorophenyl)-1,7-dioxo-1,2,7,8,9,10-hexahydropyrimido[4,5-c]isoquinolin-3-yl]piperidine-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[9-(3-Chlorophenyl)-1,7-dioxo-1,2,7,8,9,10-hexahydropyrimido[4,5-c]isoquinolin-3-yl]piperidine-4-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the pyrimido[4,5-c]isoquinoline core, followed by the introduction of the piperidine and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

1-[9-(3-Chlorophenyl)-1,7-dioxo-1,2,7,8,9,10-hexahydropyrimido[4,5-c]isoquinolin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

1-[9-(3-Chlorophenyl)-1,7-dioxo-1,2,7,8,9,10-hexahydropyrimido[4,5-c]isoquinolin-3-yl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, including anticancer, antiviral, or anti-inflammatory properties.

    Industry: It may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[9-(3-Chlorophenyl)-1,7-dioxo-1,2,7,8,9,10-hexahydropyrimido[4,5-c]isoquinolin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[9-(3-Chlorophenyl)-1,7-dioxo-1,2,7,8,9,10-hexahydropyrimido[4,5-c]isoquinolin-3-yl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H22ClN5O3

Molecular Weight

451.9 g/mol

IUPAC Name

1-[9-(3-chlorophenyl)-1,7-dioxo-2,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-3-yl]piperidine-4-carboxamide

InChI

InChI=1S/C23H22ClN5O3/c24-15-3-1-2-13(8-15)14-9-16-17(18(30)10-14)11-26-21-19(16)22(32)28-23(27-21)29-6-4-12(5-7-29)20(25)31/h1-3,8,11-12,14H,4-7,9-10H2,(H2,25,31)(H,26,27,28,32)

InChI Key

VVWPXLMLDULHMI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=NC=C4C(=C3C(=O)N2)CC(CC4=O)C5=CC(=CC=C5)Cl

Origin of Product

United States

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